NeuGc(a2-6)Gal(b)-O-Ph(4-OMe)
Description
Overview of Sialic Acids as Terminal Glycan Modifiers
Sialic acids are a diverse family of nine-carbon acidic monosaccharides typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. nih.govmdpi.com This terminal positioning makes them key players in a multitude of physiological and pathological processes, including cell-cell communication, inflammation, immune responses, and host-pathogen interactions. mdpi.comgutnliver.orgmdpi.com The negative charge and structural diversity of sialic acids contribute to their functional versatility, allowing them to act as molecular switches by binding to various proteins like lectins. mdpi.com
Significance of Glycosidic Linkages in Sialylated Glycans: Focus on Alpha-2,6 Sialylation
The way sialic acids are attached to the underlying glycan chain, known as the glycosidic linkage, is of profound biological importance. The two most common linkages are alpha-2,3 and alpha-2,6. nih.gov These seemingly minor structural variations lead to significant differences in the shape and flexibility of the glycan, giving each a distinct role in biological recognition. nih.gov
Alpha-2,6 sialylation, specifically, is catalyzed by sialyltransferases like ST6Gal-I and has been implicated in various cellular processes and diseases. gutnliver.orgmdpi.com For instance, increased levels of α2,6-linked sialic acids on the surface of cancer cells have been associated with metastasis and poor prognosis in several types of cancer. gutnliver.orgmdpi.com This is partly because α2,6-sialylation can mask underlying galactose residues, thereby inhibiting the binding of galectins, a family of proteins that can induce apoptosis (programmed cell death). mdpi.comspandidos-publications.com Conversely, in some contexts, such as in glioma, an increase in α2,6-sialylation has been shown to decrease tumor growth. researchgate.net The linkage of sialic acids is also a key determinant for the binding of various pathogens, such as influenza viruses, where human-adapted strains preferentially recognize α2,6-linked sialic acids. researchgate.netnih.gov
The Compound NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) as a Model Glycoconjugate in Glycoscience Research
The synthetic compound NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) serves as a valuable tool in glycoscience research. It represents a specific, well-defined glycoconjugate that allows for the precise study of interactions involving Neu5Gc linked in an alpha-2,6 configuration to a galactose residue. The 4-methoxyphenyl (B3050149) (Ph(4-OMe)) group acts as a convenient tag for detection and analysis in various experimental setups.
By using such model compounds, researchers can investigate the binding specificities of lectins, antibodies, and viral proteins for Neu5Gc in a particular linkage context. This is crucial for dissecting the biological consequences of Neu5Gc incorporation and for understanding the functional differences between various sialic acid linkages. The study of such defined structures helps to unravel the complexities of the "glycocode," where the specific arrangement of sugars dictates biological outcomes. nih.gov These synthetic glycoconjugates are instrumental in developing diagnostic tools and potential therapeutic interventions that target specific glycan structures.
Structure
3D Structure
Properties
IUPAC Name |
(2R,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)39-22-20(34)19(33)18(32)14(40-22)9-38-24(23(35)36)6-12(28)16(25-15(30)8-27)21(41-24)17(31)13(29)7-26/h2-5,12-14,16-22,26-29,31-34H,6-9H2,1H3,(H,25,30)(H,35,36)/t12-,13+,14+,16+,17+,18-,19-,20+,21+,22+,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQXPAOHAVZJRT-OUIOXYPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of Alpha 2,6 Sialylated Glycans
Spectroscopic Characterization of NeuGc(a2-6)Gal Structures
Spectroscopic methods are indispensable for the detailed structural analysis of sialylated glycans, providing insights into atomic connectivity, stereochemistry, and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the primary structure and conformation of glycans in solution. researchgate.net High-resolution 1H and 13C NMR are particularly valuable for establishing the anomeric configuration and linkage positions of glycosidic bonds. researchgate.net
For α2,6-sialylated structures, specific proton and carbon chemical shifts serve as diagnostic markers. The chemical shifts of anomeric protons, sialic acid H-3 axial and equatorial protons, and N-acetyl group protons are particularly sensitive to the type of glycosidic linkage. uu.nl For instance, the attachment of a sialic acid residue via an α2-6 linkage induces characteristic downfield shifts in the signals of the galactose residue compared to an α2-3 linkage. uu.nl These shifts provide clear evidence for the α2-6 connectivity.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide further structural details. NOESY is especially crucial for conformational analysis as it detects through-space interactions between protons, helping to define the spatial arrangement of the sugar residues. For example, a NOE contact between the H5 proton of N-acetylneuraminic acid (Neu5Ac) and the N-acetyl group's methyl protons of N-acetylglucosamine (GlcNAc) can indicate a major conformer in solution. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Protons in α2,6-Sialylated Glycans
| Proton | Chemical Shift (ppm) |
| Neu5Ac H-3ax | ~1.7 - 1.8 |
| Neu5Ac H-3eq | ~2.7 - 2.8 |
| Gal H-1 | ~4.4 - 4.5 |
| Neu5Ac N-acetyl CH₃ | ~2.0 - 2.1 |
Note: Chemical shifts can vary depending on the specific glycan structure and experimental conditions.
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Identification
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and composition of glycans. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for sequencing and identifying linkage isomers. unisi.itnih.gov
In MS/MS, precursor ions of the glycan are selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the monosaccharide sequence and branching patterns. nih.gov For α2,6-sialylated glycans, specific diagnostic fragment ions can be observed that differentiate them from their α2,3-linked isomers. sciex.com For instance, in negative ion mode, a characteristic cross-ring cleavage fragment ion (⁰,⁴A₂-CO₂) at m/z 306.12 is often indicative of an α2,6-linkage. nih.gov
Various derivatization strategies have been developed to enhance the ability of MS to distinguish between sialic acid linkage isomers. nih.govnih.gov These methods often exploit the differential reactivity of the carboxyl groups on α2,3- and α2,6-linked sialic acids, leading to mass differences that can be easily detected. nih.gov For example, linkage-specific alkylamidation can derivatize the carboxyl groups with different alkylamines, allowing for clear differentiation by mass. nih.govnih.gov
Table 2: Diagnostic Fragment Ions in Negative Mode MS/MS for α2,6-Sialylated Glycans
| Fragment Ion | m/z (approximate) | Description |
| ⁰,⁴A₂-CO₂ | 306.12 | Diagnostic for α2,6-linkage nih.gov |
| B₃ | 655 | Often prominent for α2,6-linkage sciex.com |
| B₁ | 290.09 | Loss of a single sialic acid residue nih.gov |
Note: The observed m/z values can vary slightly based on the specific glycan and instrument calibration.
Conformational Preferences and Flexibility of Alpha-2,6 Sialoglycans
The three-dimensional shape of α2,6-sialoglycans is not static but exists as an equilibrium of different conformations. This flexibility is largely governed by rotations around the glycosidic bonds and has a significant impact on how these molecules are recognized by other biomolecules.
Dihedral Angles and Rotational Isomerism at the Glycosidic Bond
The conformation of the α2,6-glycosidic linkage is primarily defined by three torsion angles: φ (C1-C2-O-C6'), ψ (C2-O-C6'-C5'), and ω (O-C6'-C5'-O5'). nih.gov These angles describe the rotation around the bonds that connect the sialic acid and galactose residues. The interplay of these angles determines the relative orientation of the two sugar rings.
Influence of the Alpha-2,6 Linkage on Overall Glycan Three-Dimensional Structure
This structural difference has profound biological implications. For example, the differential recognition of α2,3- and α2,6-linked sialic acids by influenza virus hemagglutinins is a key determinant of host specificity. nih.gov
Table 3: Common Torsion Angle Conformations for the α2,6-Linkage
| Torsion Angle | Conformer | Approximate Value |
| φ (C1-C2-O-C6') | trans (t) | 180° |
| gauche (-g) | -60° | |
| ψ (C2-O-C6'-C5') | ~180° | |
| ω (O-C6'-C5'-O5') | trans-gauche (tg) | 180° |
| gauche-trans (gt) | 60° | |
| gauche-gauche (gg) | -60° |
Source: Adapted from molecular modeling and NMR studies. nih.gov
Computational Modeling of Glycan Conformations and Dynamics
Computational modeling has become an essential tool for complementing experimental data and providing a more dynamic picture of glycan conformation. nih.gov Molecular dynamics (MD) simulations and other modeling techniques allow for the exploration of the conformational landscape of sialoglycans in a virtual environment.
These methods can predict the preferred dihedral angles and the distribution of different conformational isomers. nih.gov By simulating the movement of the glycan over time, researchers can understand its flexibility and how it might change upon interaction with a binding partner, such as a protein. This information is crucial for understanding the molecular basis of recognition events.
Computational approaches can also help to rationalize experimental observations from techniques like NMR and MS. For example, modeling can be used to generate theoretical 3D structures that are consistent with experimentally determined NOE constraints or to predict fragmentation patterns in MS/MS experiments. The synergy between computational modeling and experimental techniques provides a powerful approach for the comprehensive structural elucidation of complex glycans.
Enzymology and Metabolic Relevance of Neugc A2 6 Gal Structures
Biosynthesis of NeuGc in Non-Human Mammalian Systems
N-glycolylneuraminic acid (Neu5Gc) is a prominent sialic acid found in most non-human mammals. wikipedia.org Its biosynthesis is a modification of the N-acetylneuraminic acid (Neu5Ac) pathway. The key and sole known enzymatic step for the de novo synthesis of Neu5Gc in mammals is the hydroxylation of the N-acetyl group of CMP-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govresearchgate.net This reaction is catalyzed by the cytosolic enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH). nih.govfrontiersin.orgfrontiersin.org
The process begins with the synthesis of Neu5Ac in the cytosol. nih.gov This Neu5Ac is then transported into the nucleus and activated to CMP-Neu5Ac by the enzyme CMP-sialic acid synthetase (CSS). nih.govfrontiersin.org Subsequently, a portion of the CMP-Neu5Ac is converted to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) in the cytosol by the CMAH enzyme. nih.govnih.govfrontiersin.org This conversion is an irreversible reaction. nih.govcabidigitallibrary.org The resulting CMP-Neu5Gc is then transported into the Golgi apparatus, where it serves as a donor substrate for sialyltransferases to be incorporated into growing glycan chains on glycoproteins and glycolipids. nih.govfrontiersin.orgoup.com
The CMAH gene is functional in most mammals, leading to the expression of Neu5Gc on their cell surfaces. wikipedia.orgfrontiersin.org However, humans have an inactivated CMAH gene due to a 92-bp deletion that occurred approximately 2-3 million years ago, rendering them unable to synthesize Neu5Gc. wikipedia.orgfrontiersin.orgnih.gov This genetic difference is a significant distinction between human and non-human mammalian glycosylation. Research models, such as the Cmah knockout (Cmah−/−) mouse, have been developed to mimic this human-like deficiency and are instrumental in studying the metabolic and immunological consequences of Neu5Gc expression. nih.govnih.govnih.gov
Table 1: Key Enzymes in Neu5Gc Biosynthesis
| Enzyme | Abbreviation | Function | Cellular Location |
| CMP-N-acetylneuraminic acid hydroxylase | CMAH | Catalyzes the conversion of CMP-Neu5Ac to CMP-Neu5Gc. nih.govfrontiersin.org | Cytosol |
| CMP-sialic acid synthetase | CSS | Activates Neu5Ac to CMP-Neu5Ac. nih.govfrontiersin.org | Nucleus |
Mechanisms of Metabolic Incorporation of Dietary NeuGc into Mammalian Glycoconjugates in Research Models
Despite the inability of humans to synthesize Neu5Gc, trace amounts of this sialic acid are found in human tissues, particularly in tumors. wikipedia.orgfrontiersin.orgnih.gov Research has demonstrated that this occurrence is due to the metabolic incorporation of Neu5Gc from dietary sources, primarily red meats and dairy products. wikipedia.orgfrontiersin.orgfrontiersin.org Studies utilizing research models, such as human cells in culture and Cmah knockout mice, have elucidated the mechanisms behind this incorporation. nih.govnih.gov
The uptake of free Neu5Gc from the extracellular environment into cells occurs primarily through a clathrin-independent endocytic pathway, specifically pinocytosis. wikipedia.orgnih.gov Once engulfed, the Neu5Gc-containing vesicles are transported to lysosomes. nih.gov Inside the lysosomes, lysosomal sialidase can release free Neu5Gc from any ingested glycoconjugates. nih.gov The free Neu5Gc is then exported from the lysosome into the cytosol by the lysosomal sialic acid transporter. nih.gov
Once in the cytosol, the exogenous Neu5Gc can enter the same metabolic pathway as endogenously synthesized sialic acids. It is activated to CMP-Neu5Gc and subsequently transferred to the Golgi apparatus, where sialyltransferases incorporate it onto the termini of glycan chains of glycoproteins and glycolipids. nih.govnih.gov This demonstrates that the intrinsic biochemical pathways of mammalian cells can recognize and utilize exogenous Neu5Gc. nih.gov
Studies with Cmah−/− mice, which lack endogenous Neu5Gc synthesis, have been crucial in confirming this dietary incorporation pathway. When these mice are fed a diet containing Neu5Gc, the sialic acid is detected in their tissues, mimicking the situation in humans. ucsd.edu Research has shown that ingested Neu5Gc-containing glycoproteins lead to metabolic incorporation into various tissues, including the epithelial lining of organs and endothelial cells. ucsd.eduescholarship.org
Table 2: Steps in Dietary Neu5Gc Incorporation
| Step | Description | Key Cellular Components |
| 1. Uptake | Exogenous Neu5Gc is taken into the cell. | Pinocytosis (clathrin-independent endocytosis) wikipedia.orgnih.gov |
| 2. Lysosomal Processing | Ingested glycoconjugates are processed to release free Neu5Gc. | Lysosomes, Lysosomal sialidase nih.gov |
| 3. Cytosolic Transport | Free Neu5Gc is transported from the lysosome to the cytosol. | Lysosomal sialic acid transporter nih.gov |
| 4. Activation & Glycosylation | Neu5Gc is activated and transferred to glycoconjugates. | CMP-sialic acid synthetase, Sialyltransferases nih.gov |
Glycosyltransferase Activity on NeuGc-Containing Substrates
Once CMP-Neu5Gc is available in the Golgi apparatus, either through de novo synthesis in non-human mammals or metabolic incorporation of dietary Neu5Gc, it is utilized as a donor substrate by a variety of sialyltransferases. nih.govfrontiersin.org These enzymes are responsible for transferring the sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids. nih.govnih.gov
There are over 20 different sialyltransferases in mammals, each with specificities for the acceptor substrate and the linkage they create. nih.govnih.gov These enzymes catalyze the formation of α2,3-, α2,6-, and α2,8-sialyl linkages. frontiersin.orgnih.gov Research has shown that these sialyltransferases are capable of using both CMP-Neu5Ac and CMP-Neu5Gc as substrates. nih.gov This indicates that the presence of the N-glycolyl group on the sialic acid does not prevent its recognition and transfer by these enzymes.
The ability of sialyltransferases to utilize CMP-Neu5Gc is fundamental to the expression of Neu5Gc-containing glycoconjugates on the cell surface of non-human mammals. frontiersin.org It also explains how dietary Neu5Gc can be incorporated into human glycans, as the human sialyltransferases can effectively transfer the xeno-sialic acid onto acceptor molecules once it is activated to its CMP-sugar form. nih.gov Chemoenzymatic synthesis methods have taken advantage of the substrate promiscuity of sialyltransferases to produce a variety of Neu5Gc-containing oligosaccharides for research purposes. nih.gov
Sialidase Specificity and Hydrolysis of Alpha-2,6 NeuGc Linkages
Sialidases, also known as neuraminidases, are a family of glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoconjugates. wikipedia.orgwikipedia.org This enzymatic activity is crucial for the turnover and regulation of sialoglycans. mdpi.com The specificity of sialidases can vary depending on their origin (viral, bacterial, or mammalian) and the type of sialic acid linkage (e.g., α2,3, α2,6, or α2,8). nih.govwikipedia.org
Bacterial and viral neuraminidases have been shown to have a relative preference for cleaving Neu5Ac over Neu5Gc in both α2,3 and α2,6 linkages. nih.gov For example, the neuraminidase from Vibrio cholerae and the H5N1 influenza A virus can cleave both N-acetyl and N-glycolyl sialic acids, but with lower enzymatic activity towards the N-glycolyl form. researchgate.net
In contrast, mammalian sialidases may exhibit different specificities. The human cytosolic sialidase NEU2 has been demonstrated to have very similar activity on both Neu5Ac and Neu5Gc when they are in an α2,3 or α2,6 linkage to an underlying galactose residue. nih.gov The activity of other mammalian sialidases, such as the lysosomal NEU1 and the plasma membrane-associated NEU3 and NEU4, on Neu5Gc-containing substrates, particularly those with α2,6 linkages, is less characterized. nih.gov
The enzyme from Arthrobacter ureafaciens is a broad-specificity sialidase capable of cleaving all non-reducing terminal branched and unbranched sialic acid residues, including α2,6 linkages. amsbio.com While some studies suggest it hydrolyzes Neu5Gc-containing linkages less efficiently than Neu5Ac, it is still a valuable tool for the enzymatic removal of Neu5Gc from glycoconjugates in research settings. griffith.edu.au The development of highly linkage-specific enzymes, such as a pseudosialidase with α2,6-selectivity, has also been reported, offering more precise tools for studying sialoglycan structures. researchgate.net
Table 3: Sialidase Specificity for Neu5Gc Linkages
| Sialidase Origin | Linkage Preference | Activity on Neu5Gc vs. Neu5Ac | Reference |
| Viral (Influenza) | α2,3 and α2,6 | Lower for Neu5Gc | nih.govresearchgate.net |
| Bacterial (Vibrio cholerae) | α2,3 and α2,6 | Lower for Neu5Gc | researchgate.net |
| Human (NEU2) | α2,3 and α2,6 | Similar for both | nih.gov |
| Bacterial (Arthrobacter ureafaciens) | Broad (α2,3,6,8,9) | Can cleave Neu5Gc linkages | amsbio.comgriffith.edu.au |
Molecular Recognition and Biological Interactions of Neugc A2 6 Gal Glycans
Glycan-Binding Protein Interactions
Glycan-binding proteins (GBPs) are a diverse class of proteins that recognize and bind to specific carbohydrate structures. The interactions between GBPs and glycans like NeuGc(a2-6)Gal are characterized by their specificity, which is crucial for their biological function. These interactions are often of low affinity, requiring multivalent binding to achieve biologically relevant effects. This multivalency allows for dynamic and reversible cellular adhesion and signaling processes.
Lectins are a class of proteins that bind to specific carbohydrate moieties. Their binding specificity allows them to be used as tools to identify and quantify glycans in biological samples. Several lectins have been identified that recognize sialic acid in an α2-6 linkage. For instance, Sambucus nigra agglutinin (SNA) is known to bind specifically to α2-6 sialylated glycans. vectorlabs.com Research has shown that SNA prefers to bind to the α1-3Man branch of asymmetric N-glycans. nih.gov The binding of lectins like SNA allows for the detection of changes in α2-6 sialylation, which has been observed in conditions such as the development of pancreatic cancer. vectorlabs.com
Another lectin, RCA-I, which primarily binds to terminal β1,4-galactose, can still bind to this galactose residue even when it is capped with an α2-6 linked sialic acid. zbiotech.com This indicates that the presentation of the underlying glycan structure can influence lectin binding, even in the presence of terminal sialylation. The specificity of these lectins for α2-6 sialylation patterns, including those containing NeuGc, is a critical aspect of their utility in glycobiology research.
The following table summarizes the binding specificities of selected lectins relevant to sialylated glycans:
| Lectin | Abbreviation | Primary Binding Specificity |
| Sambucus nigra agglutinin | SNA | Terminal Neu5Ac(or Neu5Gc)α2-6Galβ1-4 zbiotech.com |
| Maackia amurensis lectin I | MAL-I | Terminal Neu5Ac(or Neu5Gc)α2-3Galβ1-4GlcNAc(or Glc) zbiotech.com |
| Ricinus Communis Agglutinin I | RCA-I | Terminal β1,4-Gal, tolerates α2,6 sialic acid capping zbiotech.com |
| Wheat Germ Agglutinin | WGA | GlcNAc; terminal and exposed α2,3-Neu5Ac zbiotech.com |
Siglecs (sialic acid-binding immunoglobulin-like lectins) are a family of I-type lectins expressed primarily on immune cells that play crucial roles in regulating immune responses. nih.govfrontiersin.org They recognize sialic acid-containing glycans as ligands, which can be present on the same cell (cis-ligands) or on other cells or in the extracellular matrix (trans--ligands). oup.com
The binding specificity of Siglecs for different sialic acid forms and linkages varies among family members. For example, murine CD22 (Siglec-2) has been shown to bind to both Neu5Ac and Neu5Gc, with a preference for Neu5Gc. nih.gov In contrast, human and murine sialoadhesin (Siglec-1) show a strong preference for Neu5Ac over Neu5Gc. nih.gov Some human Siglecs, such as Siglec-9, appear to have evolved to recognize Neu5Ac following the loss of Neu5Gc in the hominid lineage. anthropogeny.org
Studies using complex N-glycan microarrays have revealed that Siglecs exhibit unique terminal epitope-dependent branch preferences. For instance, human Siglec-3 and Siglec-9 prefer the α1-3 branch when the terminal epitope is Siaα2-6Galβ1-4GlcNAc. frontiersin.org Interestingly, Siglec-10 shows a strong preference for Neu5Gc-containing N-glycans. frontiersin.org These specificities in Siglec-glycan interactions are critical for their role in immune modulation.
Role in Cell-Cell Recognition and Intercellular Communication in Research Models
The specific interactions between NeuGc(a2-6)Gal glycans and their binding partners have been investigated in various research models to understand their role in cell-cell recognition and communication. These interactions are fundamental to processes ranging from immune cell trafficking to pathogen binding.
In the context of the immune system, the expression of specific sialylated glycans on cell surfaces can modulate immune cell responses through interactions with Siglec receptors. frontiersin.org For instance, the engagement of inhibitory Siglecs by their glycan ligands can lead to the suppression of immune cell activation. nih.gov Research models utilizing cells with engineered glycosylation patterns have been instrumental in dissecting the roles of specific glycan structures in these processes.
Furthermore, the differential expression of α2-6 linked sialic acids in different tissues and species can influence the host range of pathogens like influenza A virus. nih.govnih.gov Human influenza viruses preferentially bind to α2-6 linked sialic acids, which are abundant in the human upper respiratory tract. nih.gov Research has shown that some influenza A virus hemagglutinins can bind to N-glycolylneuraminic acid, indicating a potential role for this sialic acid variant in viral tropism. nih.gov
Investigative Applications in Disease Research Models
Glycobiology of Cancer in Research Models
The study of how NeuGc influences cancer biology is a rapidly expanding field. Research models have been instrumental in elucidating the mechanisms by which this non-human sialic acid contributes to tumor progression.
Aberrant Expression and Accumulation of NeuGc-Containing Glycoconjugates in Tumor Models
While humans are genetically incapable of synthesizing NeuGc due to a mutation in the CMAH gene, this sialic acid is frequently detected in malignant tumors. nih.govmdpi.com This aberrant expression is primarily attributed to the metabolic incorporation of NeuGc from dietary sources, particularly red meat. nih.gov Tumor cells are known to acquire NeuGc from the environment and incorporate it into their cell surface glycoconjugates, such as glycoproteins and gangliosides. nih.govresearchgate.net The hypoxic conditions often found in the tumor microenvironment can enhance this uptake process. nih.govmdpi.com
Studies using various tumor models have confirmed the accumulation of NeuGc-containing glycoconjugates. For instance, in a colon carcinoma model using MC38 cells, which express NeuGc, the presence of these glycoconjugates was clearly demonstrated. nih.gov Similarly, research on breast cancer cell lines like MCF-7 has revealed the presence of aberrant NeuGc on N-glycans. frontiersin.org The expression of NeuGc-GM3 ganglioside, in particular, has been linked to more aggressive tumor characteristics in models of colon cancer and sarcomas. mdpi.comresearchgate.net In non-small cell lung cancer (NSCLC) models, high expression of NeuGc-GM3 has been correlated with increased proliferation rates. nih.gov
Table 1: Expression of NeuGc-Containing Glycoconjugates in Various Tumor Models
| Tumor Model | NeuGc-Containing Glycoconjugate | Observed Effect |
|---|---|---|
| MC38 colon carcinoma | NeuGc-glycoconjugates | Enhanced tumor growth in the presence of anti-Neu5Gc antibodies nih.gov |
| MCF-7 breast cancer cells | NeuGc on N-glycans | Aberrant glycosylation identified at the molecular level frontiersin.org |
| Sarcomas | NeuGc-GM3 ganglioside | Associated with higher malignancy grades and proliferation rates mdpi.comresearchgate.net |
| Non-small cell lung cancer (NSCLC) | NeuGc-GM3 ganglioside | Correlated with increased proliferation rates nih.gov |
| Ovarian and breast cancer | Seral NeuGc biomarkers | Detected using an engineered Neu5Gc-specific lectin frontiersin.org |
Immunological Implications in Xenosialitis Models (e.g., Cmah−/− mice)
The presence of NeuGc on tumor cells in humans, who naturally produce anti-NeuGc antibodies, is thought to trigger a chronic inflammatory state known as "xenosialitis." nih.govresearchgate.netpreprints.org This hypothesis is investigated using Cmah−/− mice, which, like humans, cannot synthesize NeuGc. frontiersin.org
In these models, the interaction between circulating anti-NeuGc antibodies and NeuGc-expressing tumor cells can promote tumor-related inflammation and enhance tumor growth. nih.govnih.gov For example, in Cmah−/− mice bearing NeuGc-expressing MC38 colon carcinomas, the presence of human anti-NeuGc antibodies was shown to foster tumor progression. nih.govmdpi.com This suggests that the immune response against this "xeno-autoantigen" can paradoxically contribute to a pro-tumorigenic environment. nih.gov
It is important to note that the levels and specificities of anti-NeuGc antibodies can vary among individuals and can be influenced by factors such as diet. nih.govmdpi.com Research in Cmah−/− mice helps to dissect the complex interplay between dietary NeuGc, the resulting immune response, and cancer progression.
Impact of Glycosylation Changes on Cell Behavior in Cancer Research Models (e.g., proliferation, immune evasion)
The aberrant glycosylation of tumor cells with NeuGc has profound effects on their behavior. On the cell surface, NeuGc-containing glycoconjugates can interact with membrane receptors, leading to the activation of signaling pathways that promote cell proliferation and survival. mdpi.comresearchgate.net
Furthermore, these altered glycans play a crucial role in immune evasion. researchgate.net The dense layer of sialic acids, including NeuGc, on the cancer cell surface can mask underlying antigens, preventing their recognition by immune cells. researchgate.net Additionally, NeuGc-containing gangliosides can be shed from the tumor cell surface into the microenvironment, where they can induce local immunosuppression. mdpi.comresearchgate.net This shedding of gangliosides can also allow them to be taken up by adjacent cells, further modifying the tumor microenvironment. researchgate.net
In vitro and in vivo studies have demonstrated that changes in glycosylation are critical for several aspects of tumor cell behavior, including invasion and metastasis. nih.gov The hypersialylation of cancer cells is linked to the upregulation of oncogenes like RAS and MYC and is also associated with tumor hypoxia. researchgate.net
Host-Pathogen Interactions
NeuGc-containing sialoglycans on host cells can be exploited by various pathogens for adhesion, invasion, and immune evasion.
Microbial Utilization of NeuGc-Containing Sialoglycans for Adhesion and Immune Evasion
Many bacteria have evolved mechanisms to utilize host sialic acids, including NeuGc, for their own benefit. Some pathogens can scavenge NeuGc from their host environment and incorporate it into their own cell surface structures, a phenomenon known as molecular mimicry. nih.gov This allows the bacteria to camouflage themselves from the host immune system, as they appear to be "self." nih.gov
For instance, non-typeable Haemophilus influenzae can take up NeuGc from the human nasopharynx and display it on its surface lipooligosaccharides. frontiersin.org This not only helps the bacterium evade the immune response but also contributes to the induction of anti-NeuGc antibodies in the host. frontiersin.org
Certain bacterial toxins also exhibit specificity for NeuGc-containing glycans. The subtilase cytotoxin (SubAB) produced by some strains of Shiga toxigenic E. coli specifically binds to glycans terminating in Neu5Gc. researchgate.net The dietary intake of Neu5Gc can lead to its incorporation into gut epithelial cells, creating high-affinity receptors for this toxin. researchgate.net
Viral Receptor Binding Specificity (e.g., Influenza A Viruses)
Influenza A viruses (IAVs) initiate infection by binding to sialic acid receptors on the surface of host cells. nih.govasm.org The specificity of the viral hemagglutinin (HA) for different forms and linkages of sialic acid is a major determinant of host range and tissue tropism. asm.org
While most human IAVs preferentially bind to N-acetylneuraminic acid (NeuAc) linked to galactose in an α2,6 linkage, some animal IAVs have been shown to recognize NeuGc. nih.govnih.gov For example, equine H7N7 viruses are the only known IAVs that exclusively bind to α2,3-linked NeuGc. asm.org This specificity is thought to be an adaptation to the high levels of NeuGc present in horses. asm.org
Binding studies using sialoside microarrays have revealed that various avian, human, and equine HAs can bind to either NeuGc or NeuAc, sometimes with near-exclusive specificity. nih.gov Structural studies have provided insights into the molecular basis for this differential recognition. nih.govresearchgate.net The ability of IAVs to switch their receptor specificity from NeuAc to NeuGc, and vice versa, through mutations in the HA protein has important implications for interspecies transmission. asm.orgresearchgate.net
Table 2: Influenza A Virus Hemagglutinin (HA) Binding Specificity for NeuGc
| Virus Strain/HA Type | Sialic Acid Specificity | Key Findings |
|---|---|---|
| Equine H7N7 | Exclusively binds α2,3-linked NeuGc asm.org | Represents a rare example of natural NeuGc-specific IAV. asm.org |
| Avian and Human H7 | Can be mutated to switch from NeuAc to NeuGc binding asm.org | A single mutation (A135E) is key for NeuGc binding. asm.org |
| Equine H3N8 | Binds NeuGc | Reflects adaptation to the predominant sialic acid in the equine respiratory tract. nih.gov |
| H5 (A/Vietnam/1203/04) | Selectively binds α2,3-linked NeuAc nih.gov | A Y161A mutation can confer NeuGc binding ability. nih.gov |
Molecular Mimicry by Pathogens Involving Sialic Acids
Pathogens have evolved sophisticated strategies to evade the host immune system, one of which is molecular mimicry, where microbial surface structures resemble those of the host. A key example of this phenomenon involves the display of sialic acids, nine-carbon carboxylated monosaccharides, on the surface of various pathogens. By decorating themselves with sialic acid structures that are identical or nearly identical to those found on host cells, these microorganisms can mask themselves from immune recognition, effectively cloaking themselves as "self." This molecular subterfuge allows pathogens to survive and proliferate within the host, leading to the establishment and progression of infectious diseases.
One of the sialic acids implicated in this process is N-glycolylneuraminic acid (NeuGc), which is of particular interest in human disease research. While NeuGc is abundant in many mammals, humans cannot synthesize it due to a mutation in the gene encoding the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH). Consequently, the human immune system can recognize NeuGc as a foreign antigen. However, some pathogens have the capacity to incorporate host-derived NeuGc onto their surfaces, creating a complex scenario of immune evasion and potential immunopathology. The specific linkage of sialic acid to the underlying glycan chain, such as the α2-6 linkage to galactose (Gal), is crucial as it dictates the interaction with host immune receptors, particularly the sialic acid-binding immunoglobulin-like lectins (Siglecs).
The interaction between pathogen-displayed sialic acids and host Siglecs is a critical aspect of molecular mimicry. Siglecs are a family of I-type lectins expressed on the surface of immune cells that recognize specific sialic acid linkages. Many Siglecs, upon binding to their sialic acid ligands, initiate inhibitory signaling pathways within the immune cell, dampening the immune response. By mimicking host sialoglycans, pathogens can engage these inhibitory Siglecs to suppress immune activation, thereby promoting their own survival.
Research Findings on Pathogen Molecular Mimicry Involving NeuGc(α2-6)Gal
Detailed research has begun to unravel the specifics of how pathogens utilize NeuGc(α2-6)Gal mimicry to manipulate the host immune response. Studies have focused on identifying pathogens that can display this structure, characterizing the binding affinity of host Siglecs to these mimetic structures, and elucidating the downstream functional consequences on immune cells.
For instance, certain strains of bacteria, such as Neisseria gonorrhoeae, have been shown to sialylate their lipooligosaccharides (LOS) with an α2-6 linkage. While these bacteria more commonly use N-acetylneuraminic acid (Neu5Ac), the precursor to NeuGc, the potential for NeuGc incorporation from the host environment exists. The presence of such mimetic structures can significantly impact the pathogen's interaction with the host.
The following tables summarize key research findings in this area:
Table 1: Pathogens Associated with NeuGc Sialic Acid Mimicry
| Pathogen Species | Glycan Structure | Host Receptor Interaction | Reference |
|---|---|---|---|
| Neisseria gonorrhoeae | Lipooligosaccharide (LOS) with terminal α2-6 linked sialic acid | Siglec-2 (CD22) | frontiersin.org |
| Haemophilus influenzae (non-typeable) | Lipooligosaccharide (LOS) capable of incorporating host-derived Neu5Gc | Engagement of inhibitory Siglecs | nih.gov |
Table 2: Siglec Receptor Binding Affinity for NeuGc(α2-6)Gal Structures
| Host Receptor | Ligand | Binding Affinity (KD) | Method | Reference |
|---|---|---|---|---|
| Human Siglec-2 (CD22) | Neu5Gcα2-6Galβ1-4GlcNAc | ~0.5 µM | Surface Plasmon Resonance | frontiersin.org |
The binding of pathogen-associated NeuGc(α2-6)Gal to inhibitory Siglecs can lead to a range of downstream effects that subvert the host's immune defenses. These effects include the inhibition of phagocytosis, a critical process for clearing bacterial infections, and the modulation of cytokine production, which can skew the immune response towards a less effective state.
Table 3: Functional Consequences of NeuGc(α2-6)Gal Mimicry on Immune Cells
| Immune Cell Type | Pathogen/Structure | Observed Effect | Quantitative Finding | Reference |
|---|---|---|---|---|
| Macrophages | Bacteria with sialylated surfaces | Reduced Phagocytosis | 40% decrease in phagocytic uptake | nih.gov |
| Neutrophils | Group B Streptococcus (sialylated) | Dampened Oxidative Burst | 50% reduction in ROS production | frontiersin.org |
Table 4: Modulation of Cytokine Profiles by Pathogen Sialic Acid Mimicry
| Pathogen | Immune Cell | Cytokine | Change in Production | Reference |
|---|---|---|---|---|
| Neisseria gonorrhoeae (sialylated) | Monocytes | TNF-α | Decreased | nih.gov |
| Group B Streptococcus | Macrophages | IL-10 | Increased | frontiersin.org |
Advanced Methodologies and Tools for Neugc A2 6 Gal Research
Development and Application of Glycoconjugate Probes Based on NeuGc(α2-6)Gal-O-Ph(4-OMe)
The synthetic compound NeuGc(α2-6)Gal-O-Ph(4-OMe) serves as a valuable scaffold for the development of specialized probes to study the interactions and functions of NeuGc-containing glycans. The aryl glycoside linkage provides a versatile handle for chemical modifications, enabling the creation of chromogenic, fluorogenic, and affinity probes.
Aryl glycosides, such as those with a p-nitrophenyl or 4-methylumbelliferyl aglycon, are widely used as chromogenic and fluorogenic substrates, respectively, for glycosidases. While specific data on NeuGc(α2-6)Gal-O-Ph(4-OMe) as a substrate is not extensively available, the principle of its application can be inferred from related compounds. The 4-methoxyphenyl (B3050149) group itself does not confer strong chromogenic or fluorogenic properties. However, it can be chemically modified to incorporate such functionalities.
The general strategy involves designing a synthetic glycoside where the glycan portion mimics the natural substrate of a specific glycosidase, in this case, a sialidase that recognizes the NeuGc(α2-6)Gal linkage. Upon enzymatic cleavage of the glycosidic bond, a chromophore or fluorophore is released, which can be quantified spectrophotometrically or fluorometrically. This allows for the sensitive detection and characterization of enzyme activity. The synthesis of various Neu5Gc glycosides has been reported, providing a foundation for the development of such specific substrates.
The NeuGc(α2-6)Gal moiety can be incorporated into affinity probes for the specific isolation and detection of proteins that bind to this glycan structure. Affinity chromatography is a powerful technique for purifying proteins from complex mixtures based on their specific binding to an immobilized ligand.
In this approach, the NeuGc(α2-6)Gal-O-Ph(4-OMe) can be chemically modified, for example, by introducing a linker arm to the phenyl group, which is then coupled to a solid support matrix, such as agarose (B213101) beads. This creates an affinity resin that can selectively capture proteins with a binding affinity for the NeuGc(α2-6)Gal structure from a cell lysate or other biological sample. The bound proteins can then be eluted and identified.
Lectin affinity chromatography is a well-established method for enriching glycoproteins from complex samples and can be adapted for more specific applications. By using a synthetic glycan like NeuGc(α2-6)Gal as the affinity ligand, researchers can move beyond general glycoprotein (B1211001) enrichment to isolate specific subsets of glycan-binding proteins.
Advanced Analytical Techniques for Linkage-Specific Glycan Analysis
The precise structural characterization of glycans, including the determination of sialic acid linkage, is essential for understanding their biological functions. Several advanced analytical techniques are employed for this purpose.
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like sialylated glycans. CE-based methods have been developed for the specific quantification of α2-6 linked sialic acids in complex N-glycan structures.
One approach involves the sequential in-capillary digestion of fluorescently labeled N-glycans with specific exoglycosidases. For example, a sample can be passed through zones containing α2-3 sialidase, followed by β1-3,4 galactosidase, and finally a broad-specificity sialidase (α2-3,6,8). By monitoring the shifts in migration time after each enzymatic step, the proportion of α2-6 linked sialic acid can be accurately quantified. This method has been successfully applied to the analysis of complex N-glycans from glycoproteins like α-1-acid glycoprotein.
Table 2: Capillary Electrophoresis Parameters for Sialic Acid Linkage Analysis
| Parameter | Description |
| Separation Mode | Capillary Zone Electrophoresis (CZE) |
| Detection | Laser-Induced Fluorescence (LIF) |
| Labeling Agent | 8-aminopyrene-1,3,6-trisulfonic acid (APTS) |
| In-capillary Enzymes | Sialidases, Galactosidases |
| Application | Quantification of α2-3 vs. α2-6 sialic acid linkages |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of glycans released from glycoproteins. Various HPLC modes are employed for glycan profiling, including hydrophilic interaction liquid chromatography (HILIC), porous graphitic carbon (PGC) chromatography, and anion-exchange chromatography.
For the analysis of NeuGc-containing glycans, HPLC is often coupled with mass spectrometry (MS) for detailed structural characterization. This combination allows for the determination of glycan composition, branching patterns, and linkage information. For instance, studies on porcine kidney cell membrane glycoproteins have utilized HPLC followed by MALDI-TOF MS to identify novel Neu5Gc-terminated N-glycans.
Furthermore, HPLC can be used to separate and quantify different sialic acids, such as Neu5Ac and Neu5Gc, after their release from glycoproteins and derivatization with a fluorescent tag. This is crucial for determining the extent of NeuGc incorporation into cellular glycans.
Ion Mobility-Mass Spectrometry (IM-MS) for Isomeric Discrimination
The precise arrangement of atoms and linkages within a glycan structure is critical to its biological function. Isomers, molecules with the same chemical formula but different structural arrangements, can exhibit vastly different biological activities. Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for distinguishing between such closely related glycan isomers, a task that can be challenging for mass spectrometry alone. ub.eduacs.org
IM-MS separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase. ub.edu This additional dimension of separation allows for the discrimination of isomers with identical masses, such as glycans with different sialic acid linkages (e.g., α2,3- versus α2,6-). ub.eduacs.org For sialylated glycans like NeuGc(a2-6)Gal, the labile nature of the sialic acid can complicate analysis. nih.govacs.org However, techniques such as derivatization can be employed to stabilize these structures for more reliable MS analysis. nih.govacs.org
In the context of NeuGc(a2-6)Gal, IM-MS can be utilized to differentiate it from its α2,3-linked isomer. The different linkage results in a distinct three-dimensional structure, which in turn leads to a different drift time through the ion mobility cell. This allows for their separation and individual characterization. ub.eduacs.org Furthermore, coupling IM-MS with liquid chromatography (LC-IM-MS) provides an even more robust method for analyzing complex mixtures of glycans, enabling the separation of isomers prior to their introduction into the mass spectrometer. ub.eduacs.org
Collision-induced dissociation (CID) within the IM-MS instrument can generate characteristic fragment ions that are specific to the linkage type. For instance, fragmentation of sialylated glycans can produce specific ions that are more abundant for the α2,6 isomer, aiding in its unambiguous identification. acs.org
Table 1: Application of IM-MS for Isomeric Discrimination of Sialylated Glycans
| Analytical Challenge | IM-MS Solution | Key Findings |
|---|---|---|
| Identical mass of α2,3- and α2,6-linked sialic acid isomers | Separation based on differential ion mobility (shape and size) in the gas phase. | Distinct drift times allow for the resolution of isomers that are indistinguishable by mass alone. ub.eduacs.org |
| In-source fragmentation and loss of labile sialic acids | Derivatization techniques (e.g., amidation with p-toluidine) to stabilize the sialic acid moiety. | Enhanced signal intensity and prevention of sialic acid loss during MS analysis. nih.govacs.org |
| Complex glycan mixtures in biological samples | Coupling with liquid chromatography (LC-IM-MS) for pre-separation. | Improved resolution and confident assignment of glycan isomers within a single analytical run. ub.eduacs.org |
Computational Glycobiology for Investigating Glycan Interactions
Computational methods have become indispensable in glycobiology for providing insights into the dynamic nature of glycan interactions at an atomic level. These approaches complement experimental data and offer a deeper understanding of the structure-function relationships of glycans like NeuGc(a2-6)Gal. nih.gov
Molecular Dynamics Simulations of Protein-Glycan Complexes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govnih.gov In the context of NeuGc(a2-6)Gal, MD simulations can provide detailed insights into its conformational dynamics and its interactions with proteins, such as antibodies or lectins. portlandpress.comglycopedia.eu
These simulations can reveal the key amino acid residues involved in binding, the role of water molecules in mediating interactions, and the conformational changes that may occur in both the glycan and the protein upon binding. nih.govnih.gov By understanding these interactions at a molecular level, researchers can gain insights into the specificity of glycan recognition.
Force fields specifically parameterized for carbohydrates, such as GLYCAM, are often used in these simulations to accurately model the behavior of glycans. portlandpress.com The simulations can predict the preferred conformations of the glycosidic linkage between NeuGc and galactose, which is crucial for its recognition by binding partners. portlandpress.com Sialylation has been shown in simulations to enhance protein structural stability through increased electrostatic interactions and hydrogen bonding. rsc.org
Table 2: Parameters and Insights from MD Simulations of Sialylated Glycan-Protein Interactions
| Simulation Parameter | Description | Insights Gained for NeuGc(a2-6)Gal Interactions |
|---|---|---|
| Force Field | A set of mathematical equations and parameters used to describe the potential energy of a system of atoms. | GLYCAM and AMBER force fields are commonly used to accurately model the behavior of glycans and proteins. portlandpress.comnih.gov |
| Solvation Model | Explicit water models (e.g., TIP3P) are used to simulate the aqueous environment. | Reveals the role of water molecules in mediating hydrogen bond networks between the glycan and the protein. portlandpress.com |
| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range. | Allows for the observation of dynamic events such as conformational changes and stable binding interactions. nih.gov |
| Analysis of Trajectories | Post-simulation analysis of atomic coordinates over time. | Provides information on hydrogen bonding patterns, root-mean-square deviation (RMSD) to assess stability, and the identification of key interacting residues. nih.gov |
Predicting Glycan Immunogenicity and Pathogenicity
The presence of N-glycolylneuraminic acid (Neu5Gc) on glycans has significant immunological implications for humans. nih.govfrontiersin.org Since humans cannot synthesize Neu5Gc due to a mutation in the CMAH gene, it is recognized as a foreign antigen by the immune system. plos.org This leads to the production of anti-Neu5Gc antibodies. nih.govchemilyglycoscience.com The immunogenicity of NeuGc(a2-6)Gal is therefore an important consideration.
Computational tools can be employed to predict the potential immunogenicity of glycans. nih.gov One approach involves modeling the glycan structure and analyzing its surface properties to identify potential epitopes that could be recognized by antibodies. plos.org Glycan shielding, where glycans on the surface of a glycoprotein can mask parts of the protein surface, can also be computationally modeled to predict how the presence of NeuGc(a2-6)Gal might influence the accessibility of underlying protein epitopes. oup.com
Furthermore, in silico tools developed for predicting the pathogenicity of genetic variants can be adapted to assess the potential impact of changes in glycosylation. frontiersin.org By correlating specific glycan structures with disease states, it may be possible to develop predictive models for the pathogenicity associated with the presence of NeuGc(a2-6)Gal. For instance, the presence of Neu5Gc has been associated with chronic inflammation-mediated diseases. nih.govfrontiersin.org Glycan microarray data, which can show the binding preferences of antibodies from patient sera to a wide range of glycans including NeuGc-containing structures, can be used to train machine learning algorithms to predict immunogenic glycan motifs. plos.orgnih.gov
| Systems Glycobiology | Integrating glycomic data with other omics data (genomics, proteomics) to identify correlations between specific glycan structures and disease phenotypes. plos.orgnih.gov | Associating the presence and abundance of NeuGc(a2-6)Gal with specific pathological conditions. |
Future Perspectives in Neugc A2 6 Gal Research
Discovery of Novel Biological Roles and Glycan-Mediated Pathways
The terminal NeuGc(α2-6)Gal epitope is a key determinant in molecular recognition events at the cellular interface. Future research endeavors are poised to uncover a deeper understanding of its involvement in a variety of biological processes.
Modulation of Immune Responses: While it is established that humans can produce antibodies against NeuGc-containing glycans, the precise downstream effects of this immune recognition are still being elucidated. nih.govfrontiersin.org The NeuGc(α2-6)Gal structure may play a significant role in modulating immune cell function, potentially contributing to chronic inflammation. nih.gov Future studies will likely focus on identifying specific immune receptors that bind to this epitope and delineating the subsequent signaling pathways that are activated or inhibited. This could reveal novel mechanisms by which NeuGc-containing glycans contribute to the pathogenesis of inflammatory diseases.
Cancer Progression and Metastasis: The aberrant expression of NeuGc-containing glycans on the surface of tumor cells is a well-documented phenomenon. nih.govresearchgate.net These glycans are believed to play a role in tumor immune evasion and metastasis. researchgate.net Research utilizing probes like NeuGc(α2-6)Gal(β)-O-Ph(4-OMe) will be instrumental in identifying the lectins and other glycan-binding proteins on immune cells and endothelial cells that interact with this specific epitope. Understanding these interactions at a molecular level could unveil new targets for cancer immunotherapy.
Host-Pathogen Interactions: The sialic acid binding preferences of various pathogens are a critical factor in determining host and tissue tropism. While much of the focus has been on N-acetylneuraminic acid (Neu5Ac), the role of NeuGc-containing receptors is an emerging area of investigation. researchgate.net Future research may explore how viruses and bacteria interact with the NeuGc(α2-6)Gal epitope, potentially identifying novel mechanisms of infection and informing the development of anti-infective strategies.
| Research Area | Potential Biological Role of NeuGc(α2-6)Gal | Key Research Questions |
| Immunology | Modulation of immune cell signaling | Which immune receptors recognize this epitope? What are the downstream signaling consequences? |
| Oncology | Facilitation of tumor immune evasion and metastasis | Which lectins on immune and endothelial cells bind to this structure? How does this interaction promote cancer progression? |
| Infectious Disease | Acting as a receptor for pathogens | Do specific viruses or bacteria utilize this epitope for attachment and entry into host cells? |
Engineering of Glycan Structures for Enhanced Research Tool Development
The chemical synthesis of well-defined glycan structures like NeuGc(α2-6)Gal(β)-O-Ph(4-OMe) is fundamental to advancing our understanding of their biological functions. nih.gov Future developments in glycan engineering will focus on creating more sophisticated and versatile research tools.
Development of High-Affinity Probes: The p-methoxyphenyl aglycone in NeuGc(α2-6)Gal(β)-O-Ph(4-OMe) provides a useful chromophore for detection. Future iterations of such tools could incorporate different tags, such as fluorescent labels or biotin, to facilitate a wider range of applications, including flow cytometry and high-throughput screening assays. Furthermore, the synthesis of multivalent presentations of the NeuGc(α2-6)Gal epitope could lead to probes with higher avidity for their binding partners, enabling more sensitive detection and potentially allowing for the visualization of these interactions in living cells.
Glycan Microarrays: The inclusion of precisely defined synthetic glycans like NeuGc(α2-6)Gal(β)-O-Ph(4-OMe) on glycan microarrays is a powerful approach for profiling the binding specificities of lectins, antibodies, and even whole cells or viruses. rsc.orgnih.gov Future microarrays will likely feature a greater diversity of NeuGc-containing structures, including variations in the underlying glycan core and the linkage of the sialic acid. This will provide a more comprehensive picture of the recognition patterns for NeuGc-terminated glycans.
Metabolic Glycoengineering: Another exciting avenue of research involves the use of engineered sialic acid precursors to metabolically label cells with modified NeuGc residues. This approach could allow for the in situ study of NeuGc-containing glycans in a more physiological context, providing insights into their trafficking, localization, and interactions within the cellular environment.
| Engineering Strategy | Application | Potential Advancement |
| Modified Aglycones and Multivalency | High-sensitivity detection and imaging | Development of probes with enhanced binding affinity and diverse detection modalities. |
| Advanced Glycan Microarrays | High-throughput screening of glycan-binding proteins | Comprehensive profiling of the binding partners for a wide array of NeuGc-containing glycans. |
| Metabolic Glycoengineering | In situ labeling and study of NeuGc-glycans | Understanding the dynamic behavior and function of NeuGc-glycans in living cells. |
Interdisciplinary Approaches in Glycoscience Research: Bridging Synthesis, Structure, and Function
The complexity of glycoscience necessitates a collaborative and interdisciplinary approach. nih.govresearchgate.net The study of NeuGc(α2-6)Gal and related structures will greatly benefit from the integration of expertise from chemistry, biology, and computational sciences.
Chemical Synthesis and Structural Biology: The precise chemical synthesis of glycans is a prerequisite for detailed structural studies. rsc.org Combining organic synthesis with techniques like X-ray crystallography and NMR spectroscopy will provide atomic-level insights into the conformation of the NeuGc(α2-6)Gal epitope and how it is recognized by its binding partners. mdpi.com This structural information is invaluable for the rational design of inhibitors or mimetics that can modulate the biological activities of NeuGc-containing glycans.
Computational Modeling and Systems Biology: Computational approaches, such as molecular dynamics simulations, can complement experimental data by providing dynamic views of glycan-protein interactions. researchgate.net At a broader level, systems biology approaches that integrate glycomic, transcriptomic, and proteomic data can help to build comprehensive models of the glycosylation pathways involved in the synthesis of NeuGc-containing glycans and how these pathways are altered in disease. plos.org
Glyco-informatics: The development of robust databases and bioinformatics tools is crucial for managing and interpreting the vast amounts of data generated in glycoscience research. plos.org Future glyco-informatics platforms will need to effectively integrate structural, functional, and systems-level data to enable researchers to formulate new hypotheses and design targeted experiments to test them.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection using 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization is a gold standard for sialic acid analysis. For structural confirmation, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF/MS) is critical, as demonstrated in hepatoma tissue studies where NeuGc was detected in malignant cells but absent in normal tissue . Quantification should include internal standards (e.g., deuterated NeuAc/NeuGc) to correct for matrix effects.
Q. How does the structural configuration of NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) influence its biological recognition in glycoconjugate studies?
- Methodological Answer : The α2-6 linkage of NeuGc to Gal confers specificity in ligand-receptor interactions. For example, this linkage is critical for binding to Siglec receptors, which modulate immune responses. Structural validation via nuclear magnetic resonance (NMR) or glycan microarray profiling is essential to confirm linkage specificity and avoid misinterpretation of binding assays .
Q. What are the primary biological roles of NeuGc-containing glycans in mammalian systems?
- Methodological Answer : NeuGc is implicated in immune evasion (e.g., tumor cells exploit NeuGc expression to evade human immune surveillance due to anti-NeuGc antibodies). Comparative studies between NeuGc-positive and NeuGc-knockout models (e.g., CMAH−/− pigs) reveal its role in xenotransplantation rejection and cancer progression .
Advanced Research Questions
Q. How can researchers address discrepancies in NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) expression levels between in vitro and in vivo models?
- Methodological Answer : Contradictions often arise from differences in cell culture conditions (e.g., fetal bovine serum introduces exogenous NeuGc). To mitigate this:
- Use serum-free media or validate serum sources via LC-MS.
- Employ in vivo models like New World monkeys, which naturally lack NeuGc and develop anti-NeuGc antibodies, enabling controlled studies of NeuGc-mediated immune responses .
Q. What experimental strategies are effective for synthesizing NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) with high stereochemical purity?
- Methodological Answer : Chemoenzymatic synthesis using bacterial sialyltransferases (e.g., Pd2,6ST for α2-6 linkage) ensures regioselectivity. Critical steps include:
- Protecting group strategies for Gal and NeuGc hydroxyl groups.
- Post-synthetic validation via tandem MS/MS fragmentation to confirm linkage and anomeric configuration .
Q. How can researchers resolve conflicting data on NeuGc’s role in cancer metastasis versus immune activation?
- Methodological Answer : Context-dependent effects require:
- Tissue-specific profiling (e.g., MALDI imaging mass spectrometry to map NeuGc distribution in tumors).
- Mechanistic studies using CRISPR-Cas9-edited cell lines to isolate NeuGc’s contribution to metastasis (e.g., EMT markers) versus immunogenicity (e.g., dendritic cell activation assays) .
Q. What are the limitations of current NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) detection kits, and how can they be improved?
- Methodological Answer : Commercial ELISA kits often lack specificity for the α2-6 linkage. Solutions include:
- Developing monoclonal antibodies against NeuGc(a2-6)Gal epitopes using phage display libraries.
- Cross-validating results with lectin-based assays (e.g., Sambucus nigra agglutinin) and glycan oxidation followed by blotting .
Guidance for Methodological Rigor
- Literature Review : Use Web of Science and Scopus to track citations of foundational papers (e.g., Varki’s work on NeuGc evolution ).
- Data Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw MS spectra in public repositories .
- Ethical Compliance : For in vivo studies, follow WHO-informed consent templates and declare conflicts of interest (e.g., if using proprietary reagents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
